molecular formula C19H16N2O4 B2845074 2-Oxo-2-(phenylamino)ethyl 3-acetylindolizine-1-carboxylate CAS No. 899949-48-5

2-Oxo-2-(phenylamino)ethyl 3-acetylindolizine-1-carboxylate

Cat. No. B2845074
CAS RN: 899949-48-5
M. Wt: 336.347
InChI Key: ZEFKCYSEIVEECC-UHFFFAOYSA-N
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Description

The compound “2-Oxo-2-(phenylamino)ethyl 3-acetylindolizine-1-carboxylate” is a complex organic molecule. It contains an indolizine ring, which is a bicyclic compound consisting of a fused pyridine and pyrrole ring. This structure is often found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indolizine ring, a phenylamino group, and an ethyl carboxylate group. The exact structure would need to be determined through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of substitution, the nature of the substituents, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Fungicidal Activity

This compound has been used in the synthesis of a series of 2-substituted phenyl-2-oxo-, 2-hydroxy- and 2-acyloxyethylsulfonamides, which have shown significant fungicidal activity . These compounds have been effective against two Botrytis cinerea strains, DL-11 and HLD-15 . This suggests that this compound could be used as a lead compound for developing novel fungicidal compounds against Botrytis cinerea .

Antimicrobial Activity

A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial potential . One of the synthesized compounds, 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli .

Anticancer Activity

The same series of compounds mentioned above were also evaluated for their anticancer potential . One of the compounds, 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, was found to be more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .

Synthesis of Fused 1,2,3-Triazole Heterocycles

This compound has been used in the synthesis of fused 1,2,3-triazole heterocycles . These novel 1,2,3-triazole derivatives could have potential applications in various fields of medicinal chemistry .

Synthesis of 1,2,4-Triazole, Pyrazole, and Triazolopyrimidine Derivatives

In addition to 1,2,3-triazole derivatives, this compound has also been used in the synthesis of 1,2,4-triazole, pyrazole, and triazolopyrimidine derivatives . These compounds could also have potential applications in medicinal chemistry .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on a series of compounds synthesized using this compound . These studies demonstrated the importance of topological parameter, Balaban index (J), followed by lipophilic parameter, log P, in describing the antimicrobial activity of the synthesized compounds .

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. Many indolizine derivatives exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to comment on its hazards. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of activities exhibited by indolizine derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

(2-anilino-2-oxoethyl) 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-13(22)17-11-15(16-9-5-6-10-21(16)17)19(24)25-12-18(23)20-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFKCYSEIVEECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(phenylamino)ethyl 3-acetylindolizine-1-carboxylate

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